Methyl Pentadecafluoroheptyl Ketone
Description
Significance of Methyl Pentadecafluoroheptyl Ketone in Contemporary Fluorine Chemistry
The field of fluorine chemistry is continually expanding, driven by the unique and often desirable properties that fluorine atoms impart to organic molecules. In this context, this compound serves as a notable example of a highly fluorinated ketone. The presence of a large number of fluorine atoms in its structure leads to exceptional thermal stability and chemical resistance. chemimpex.com This high degree of fluorination is central to its utility in creating materials that can withstand harsh conditions.
Furthermore, the insertion of fluorine atoms adjacent to a carbonyl group, as seen in this compound, significantly alters the electronic properties of the ketone moiety. This modification increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govnih.gov This enhanced reactivity is a key feature that researchers are leveraging in the design and synthesis of novel, complex fluorinated molecules. nih.gov The compound also serves as a valuable building block in fluorous chemistry, a branch of chemistry that utilizes highly fluorinated compounds to facilitate chemical reactions and separations.
Overview of its Strategic Importance in Emerging Research Domains
The distinct physicochemical properties of this compound have made it a strategically important compound in several emerging research domains. Its utility extends to the development of advanced materials, where it is used to formulate high-performance lubricants and surfactants with low surface tension and excellent wetting properties. chemimpex.com In the coatings industry, it is instrumental in creating surfaces that are both water and oil repellent, a crucial feature for enhancing the durability of outdoor equipment and textiles. chemimpex.com
Moreover, the compound's unique characteristics are being explored in environmental science. It is used in studies to understand the behavior and impact of fluorinated compounds in the environment, which is critical for developing regulatory measures. chemimpex.com The study of such compounds contributes to a broader understanding of the environmental fate of per- and polyfluoroalkyl substances (PFAS). nih.gov
Properties of this compound
| Property | Value | Reference |
| Synonyms | Methyl Perfluoroheptyl Ketone, 1H,1H,1H-Pentadecafluoro-2-nonanone, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone | chemimpex.comscbt.com |
| CAS Number | 754-85-8 | chemimpex.comscbt.com |
| Molecular Formula | C₉H₃F₁₅O | chemimpex.comscbt.com |
| Molecular Weight | 412.1 g/mol | chemimpex.comscbt.com |
| Appearance | Colorless to almost colorless clear liquid | chemimpex.com |
| Density | 1.69 g/cm³ | chemimpex.com |
| Boiling Point | 57 °C | chemimpex.com |
| Refractive Index | n20/D 1.3 | chemimpex.com |
| Purity | ≥ 93% (GC) | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O/c1-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZSQGESVNRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504109 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-85-8 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Pentadecafluoroheptyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Methyl Pentadecafluoroheptyl Ketone
Established Synthetic Pathways for Methyl Pentadecafluoroheptyl Ketone Preparation
The preparation of this compound, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone, can be approached through several established synthetic routes, primarily involving the reaction of a perfluoroheptyl source with a methylating agent. epa.govscbt.com
One of the most common methods involves the use of organometallic reagents, such as Grignard reagents. libretexts.org For instance, the reaction of perfluoroheptanoyl chloride with a methyl Grignard reagent, like methylmagnesium bromide, can yield this compound. chadsprep.comyoutube.com The high reactivity of the Grignard reagent allows for the formation of the carbon-carbon bond between the methyl group and the perfluoroheptyl carbonyl group.
Another established method is the cleavage of perfluoroacyl acetates. This involves the Claisen condensation of a perfluoroacid ester with ethyl acetate (B1210297) to form a β-ketoester, which is then subjected to cleavage, often with sulfuric acid, to yield the methyl perfluoroalkyl ketone. fluorine1.ru While this method is general for methyl perfluoroalkyl ketones, its specific application to this compound would involve the use of a perfluoroheptanoic acid ester.
Novel Methodologies for Enhanced Synthesis
Recent advancements in synthetic organic chemistry have led to the development of novel methodologies aimed at improving the efficiency, selectivity, and environmental footprint of fluorinated ketone synthesis.
Catalytic Systems in this compound Synthesis
The development of catalytic systems for the synthesis of fluoroalkyl ketones is an area of active research, aiming to replace stoichiometric reagents with more efficient and selective catalytic processes. researchgate.net While specific catalytic systems for this compound are not extensively documented in publicly available literature, general advancements in the field are applicable.
For instance, photocatalytic methods are emerging as a powerful tool. Visible-light-induced reactions, often employing dual catalysis systems, can facilitate the coupling of alkyl radicals with fluorinated synthons. researchgate.net Another approach involves the use of transition metal catalysts, such as palladium, in cross-coupling reactions to form the crucial carbon-carbon bond.
Process Optimization for Yield and Purity in Chemical Synthesis
Optimizing the yield and purity of this compound is crucial for its practical applications. This involves careful control of reaction parameters and purification techniques. Key factors to consider during synthesis include reaction temperature, solvent, and the stoichiometry of reactants.
Purification of the final product typically involves techniques such as distillation, leveraging the difference in boiling points between the desired ketone and any byproducts or unreacted starting materials. Chromatographic methods can also be employed for achieving high purity. The use of a two-phase system with a suitable organic solvent can enhance product extraction and simplify the purification process. acs.org
Reactivity, Reaction Mechanisms, and Stability Studies of Methyl Pentadecafluoroheptyl Ketone
Mechanistic Investigations of Methyl Pentadecafluoroheptyl Ketone Reactions
The reactivity of this compound is dominated by the pronounced electrophilicity of its carbonyl carbon. The pentadecafluoroheptyl group (C7F15) exerts a powerful inductive effect, withdrawing electron density from the carbonyl group and rendering it highly susceptible to nucleophilic attack.
Mechanistic studies on analogous fluorinated ketones reveal common pathways that are applicable to this compound. For instance, reactions with nucleophiles, such as in hydroboration or addition of carbenes, are primary areas of investigation. In a typical reaction, a nucleophile attacks the electron-deficient carbonyl carbon. organic-chemistry.orgnih.gov For example, the hydroboration of ketones catalyzed by lanthanide complexes is initiated by the coordination of the ketone's carbonyl oxygen to the Lewis acidic metal center. nih.gov This is followed by the hydroboration of the activated carbonyl moiety.
Another relevant reaction mechanism is the 1,2-carbonyl addition. Studies have shown that visible-light-induced singlet nucleophilic carbenes can be effectively trapped by fluorinated ketones to yield benzoin-type products. organic-chemistry.org This process occurs without the need for external catalysts and highlights the enhanced electrophilicity of fluorinated ketones, which allows them to react with otherwise less reactive carbene intermediates. organic-chemistry.org The reaction mechanism involves the direct addition of the nucleophilic carbene to the carbonyl carbon of the fluorinated ketone. organic-chemistry.org
Steric and Electronic Influences on Reactivity of this compound
The reactivity of this compound is governed by a delicate interplay of steric and electronic factors. scispace.comresearchgate.netnih.gov
Electronic Effects: The primary electronic influence is the potent electron-withdrawing effect of the fifteen fluorine atoms on the heptyl chain. This effect significantly increases the partial positive charge on the carbonyl carbon, making it a much stronger electrophile compared to non-fluorinated ketones. nih.gov This heightened electrophilicity enhances its reactivity toward nucleophiles. nih.gov
Steric Effects: Conversely, the bulky pentadecafluoroheptyl group can present significant steric hindrance. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates. nih.govnih.gov The final reactivity is a balance between the electronic activation and steric hindrance. In some cases, steric factors associated with the proper orientation and accommodation of the molecule within a reactive pocket (such as an enzyme's active site) can override the intrinsic reactivity conferred by electronic effects. nih.govnih.gov
Studies on other α-halogenated ketones have shown that conformational preferences also play a crucial role. For α-fluoro ketones, there is a high-energy barrier to access reactive conformations where the carbon-fluorine and carbonyl bonds are positioned for optimal orbital overlap, which can lead to unexpectedly lower reactivity compared to chloro- or bromo-derivatives. nih.gov This phenomenon could also influence the reactivity of this compound.
| Factor | Influence on this compound | Consequence |
|---|---|---|
| Electronic | Strong inductive electron-withdrawal by the C7F15 group. nih.gov | Increases electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack. nih.govnih.gov |
| Steric | The large, bulky C7F15 group hinders access to the carbonyl center. nih.govnih.gov | Can decrease reaction rates by sterically blocking the approach of reactants. nih.gov |
| Conformational | Potential for high energy barriers to achieve optimal orbital overlap for reaction, as seen in other α-fluoro ketones. nih.gov | May lead to lower-than-expected reactivity despite strong electronic activation. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or reactivity of chemical compounds based on their molecular structures. nih.govmdpi.com These models establish a linear correlation between descriptors of a molecule and its biological or chemical activity. nih.gov
For a molecule like this compound, a QSAR model would use various calculated molecular descriptors to predict its reactivity in a specific chemical transformation. The process involves generating a linear equation based on a "training set" of molecules with known activities. nih.gov
The general form of a QSAR equation is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D are the molecular descriptors and c are their coefficients determined by regression analysis.
Key descriptors relevant for fluorinated ketones would include:
Electronic Descriptors: Parameters like partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO) to quantify the electron-deficient nature of the carbonyl group.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) to account for the bulk of the pentadecafluoroheptyl group.
Topological Descriptors: Indices that describe molecular size, shape, and branching. mdpi.com
Physicochemical Descriptors: LogP (octanol-water partition coefficient) to describe hydrophobicity. nih.gov
| Descriptor Type | Example Descriptor | Relevance to this compound |
|---|---|---|
| Electronic | Partial Charge on Carbonyl Carbon | Quantifies the high electrophilicity due to the C7F15 group. |
| Steric | Molecular Volume | Accounts for the steric hindrance from the bulky perfluoroalkyl chain. |
| Topological | Topological Diameter | Describes the overall size and shape of the molecule. mdpi.com |
| Physicochemical | LogP (o/w) | Represents the high lipophilicity and hydrophobicity of the molecule. nih.gov |
Chemical Stability of this compound in Varied Environments
This compound is recognized for its exceptional thermal and chemical stability. chemimpex.com The high strength of the carbon-fluorine bond imparts significant resistance to degradation compared to its non-fluorinated hydrocarbon counterparts.
The perfluorinated chain of this compound is highly resistant to oxidation. In contrast, non-fluorinated methyl ketones can be formed during the lipid oxidation process at elevated temperatures and can be further degraded. nih.gov For example, the bacterium Pseudomonas aeruginosa can degrade 2-tridecanone (B165437) via subterminal oxidation to form undecyl acetate (B1210297). nih.gov The robust C-F bonds in this compound prevent such oxidative pathways, making the compound stable even under harsh oxidative conditions where hydrocarbon analogues would decompose. chemimpex.com
A key aspect of the chemistry of highly fluorinated ketones is their interaction with water. The strong electron-withdrawing effect of the perfluoroalkyl group makes the carbonyl carbon so electrophilic that it readily reacts with water in a reversible addition reaction to form a geminal diol, also known as a hydrate (B1144303). scispace.comresearchgate.net
Ketone-Hydrate Equilibrium: C₇F₁₅C(O)CH₃ + H₂O ⇌ C₇F₁₅C(OH)₂CH₃
For many fluorinated ketones, this equilibrium can significantly favor the hydrate form, especially in aqueous solutions. researchgate.netnih.gov This tendency to form stable hydrates is a defining feature of the hydrolytic profile of this compound. While the compound itself does not hydrolyze in the sense of irreversible decomposition, its existence in aqueous media is characterized by this equilibrium between the ketone and its hydrate. In some processes, the hydrolysis of imine intermediates is used to regenerate ketones. google.com
Derivatization Strategies and Functionalization Chemistry of this compound
This compound is a highly fluorinated organic compound characterized by a methyl group and a C7F15 perfluoroalkyl chain attached to a carbonyl group. scbt.comuni.lu The strong electron-withdrawing nature of the pentadecafluoroheptyl group renders the carbonyl carbon highly electrophilic, making it a focal point for a variety of chemical transformations. This enhanced reactivity, combined with the unique properties imparted by the long fluorinated chain, makes the molecule a versatile substrate for derivatization and the construction of complex fluorinated architectures. acs.orgresearchgate.net The functionalization strategies can be broadly categorized into reactions occurring at the carbonyl center and modifications involving the perfluorinated alkyl chain.
Reactions at the Carbonyl Center for Functional Group Interconversion
The carbonyl group in this compound is the primary site for reactions aimed at functional group interconversion. The significant polarization of the C=O bond, induced by the adjacent perfluoroalkyl chain, facilitates nucleophilic attacks at the carbonyl carbon. libretexts.orgeopcw.com This reactivity allows for the conversion of the ketone into a range of other functional groups.
Common transformations include nucleophilic addition reactions. For instance, reduction of the ketone using metal hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorononan-2-ol. The high electrophilicity of the carbonyl carbon also makes perfluorinated ketones susceptible to hydration, forming stable gem-diol hydrates, a property less common in non-fluorinated ketones. sapub.orgnih.gov
Reaction with nitrogen-based nucleophiles, such as primary amines (R-NH2), leads to the formation of imines (Schiff bases) after the dehydration of an intermediate carbinolamine. eopcw.com Similarly, reaction with hydrazine (B178648) or its derivatives can produce hydrazones, which can be key intermediates in reactions like the Wolff-Kishner reduction to deoxygenate the carbonyl group entirely. libretexts.org
These derivatization reactions are not only crucial for synthesizing new molecules but also find application in analytical chemistry. Perfluoroalkyl ketones have been utilized as derivatizing agents to enhance the detectability of molecules like fatty acids in gas chromatography/mass spectrometry (GC-MS) analysis. nih.gov
Table 1: Examples of Functional Group Interconversion at the Carbonyl Center
| Starting Material | Reagent(s) | Product Functional Group | Example Product Name |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Secondary Alcohol | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluorononan-2-ol |
| This compound | Water (H₂O) | Gem-diol (Hydrate) | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluorononane-2,2-diol |
| This compound | Primary Amine (R-NH₂) | Imine | N-Alkyl-1-(pentadecafluoroheptyl)ethan-1-imine |
Modifications of the Perfluorinated Alkyl Chain
The perfluorinated alkyl chain (C7F15) is characterized by the exceptional strength and inertness of its carbon-fluorine (C-F) bonds. researchgate.netnih.gov Historically, the selective functionalization of these chains has been a significant synthetic challenge. However, recent advancements have provided novel strategies to activate and modify specific C-F bonds within perfluoroalkyl ketones.
One groundbreaking approach is the organophosphorus-mediated monodefluorinative halogenation. acs.orgnih.gov This method allows for the selective transformation of a single C-F bond into a more synthetically versatile carbon-halogen (C-Cl, C-Br, or C-I) bond. nih.gov This reaction proceeds via an interrupted Perkow reaction mechanism, where a rationally designed phosphorus reagent facilitates the selective C-F activation without leading to overdefluorination, a common problem in previous methods. acs.orgnih.gov This strategy effectively converts the robust perfluoroalkyl group into a handle for further chemical manipulation.
Another innovative strategy involves a carbene-initiated rearrangement for the carbodefluorination of fluoroalkyl ketones. nih.gov This silver-catalyzed protocol enables the cleavage of a C-F bond and the simultaneous formation of a new carbon-carbon bond, leading to the synthesis of diverse α,α-difluoro-γ,δ-unsaturated ketones from fluoroalkyl ketone precursors. nih.gov While demonstrated on other fluoroalkyl ketones, this strategy highlights the emerging possibilities for re-engineering the perfluorinated backbone.
Table 2: Research Findings on Perfluoroalkyl Chain Modification
| Reaction Type | Reagents / Catalyst | Key Transformation | Significance |
|---|---|---|---|
| Monodefluorinative Halogenation | Rationally designed organophosphorus reagent, sulfoxide (B87167) additives. acs.orgnih.gov | Selective conversion of one C-F bond to a C-Cl, C-Br, or C-I bond. nih.gov | Creates a reactive site on the inert perfluoroalkyl chain for further synthesis. acs.orgresearchgate.net |
Formation of Complex Molecular Architectures via this compound
The ability to perform distinct chemical modifications at both the carbonyl center and the perfluoroalkyl chain positions this compound as a valuable building block for creating complex molecular architectures. acs.orgresearchgate.net The orthogonal reactivity of these two sites allows for a stepwise and controlled assembly of highly functionalized fluorinated molecules.
For example, a derivative of this compound that has undergone monodefluorinative halogenation could serve as a substrate for a variety of subsequent reactions. The newly introduced carbon-halogen bond can participate in nucleophilic substitutions or transition-metal-catalyzed cross-coupling reactions, enabling the attachment of diverse molecular fragments to the fluorinated chain. Simultaneously, the carbonyl group can be transformed into other functionalities as described previously, or it can be used to direct further reactions at the α-carbon.
This dual-handle approach is instrumental in constructing advanced materials. Fluorinated ketones and their derivatives are used as monomers in the synthesis of high-performance polymers, such as poly(aryl ether ketones) (PAEKs). nih.gov Introducing perfluoroalkyl side chains via monomers derived from ketones like this compound can significantly alter the polymer's properties, enhancing thermal stability, chemical resistance, and imparting low dielectric constants, which are desirable for applications in modern electronics. nih.govchemimpex.com The strategic derivatization of this ketone opens pathways to novel surfactants, lubricants, and bioactive molecules where the presence and precise positioning of a perfluoroalkyl group are critical for function. chemimpex.comchemimpex.com
Table 3: Hypothetical Pathway to a Complex Architecture
| Step | Starting Material | Reaction | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Monodefluorinative Bromination | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoro-2-nonanone |
| 2 | Product from Step 1 | Suzuki Coupling with Arylboronic Acid | 1-Aryl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoro-2-nonanone |
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of fluorinated compounds such as methyl pentadecafluoroheptyl ketone. The presence of the fluorine-19 (¹⁹F) isotope, with its nuclear spin of 1/2 and high natural abundance, makes ¹⁹F NMR an exceptionally informative tool for probing the distinct fluorine environments within the molecule.
During the synthesis of this compound, for example, through the reaction of a perfluoroacyl fluoride (B91410) with a methylating agent, ¹⁹F NMR spectroscopy can be utilized to track the reaction's progress. The diminution of the signal corresponding to the acyl fluoride and the concurrent emergence of new signals characteristic of the perfluoroheptyl group attached to the ketone serve as clear indicators of product formation.
The ¹⁹F NMR spectrum of this compound displays a series of distinct signals corresponding to the seven fluoromethylene (CF₂) groups and the terminal trifluoromethyl (CF₃) group. The chemical shifts and coupling constants of these signals are highly sensitive to the local electronic environment, creating a unique spectral fingerprint for the molecule. Typically, the CF₃ group resonates at approximately -81 ppm, while the various CF₂ groups exhibit their own characteristic chemical shifts.
In parallel, proton (¹H) NMR spectroscopy is employed to confirm the presence of the methyl (CH₃) group. A singlet peak, typically appearing in the 2.1-2.5 ppm range, is indicative of the methyl protons adjacent to the carbonyl group. The integration of this proton signal relative to the fluorine signals in the ¹⁹F NMR spectrum can be used to verify the stoichiometric integrity of the molecule.
Mass Spectrometry (MS) Techniques for Identification of Transformation Products
Mass spectrometry (MS) is a highly sensitive technique that provides critical information about the molecular weight and fragmentation pattern of this compound, making it invaluable for its identification and the characterization of its transformation products. Upon ionization within a mass spectrometer, the molecule fragments in a predictable manner, generating a distinctive mass spectrum.
Commonly used ionization methods include electron ionization (EI) and chemical ionization (CI). In a typical EI mass spectrum of this compound, the molecular ion peak (M⁺) may be observed, though it can be faint due to the extensive fragmentation often induced by the high degree of fluorination. More prominent and diagnostic are the peaks corresponding to the cleavage of specific bonds.
Key fragmentation pathways involve the scission of carbon-carbon bonds within the perfluoroalkyl chain and the loss of the methyl group or the entire acetyl group. The detection of characteristic perfluoroalkyl fragment ions, such as C₃F₇⁺ (m/z 169), C₄F₉⁺ (m/z 219), C₅F₁₁⁺ (m/z 269), and C₆F₁₃⁺ (m/z 319), provides compelling evidence for the presence of the pentadecafluoroheptyl moiety. The observation of a peak corresponding to the [M-CH₃]⁺ ion and the acetyl cation [CH₃CO]⁺ (m/z 43) further corroborates the ketone's structure. This technique is especially useful in studies of environmental fate and metabolism, where it can identify breakdown products resulting from processes like hydrolysis or microbial degradation.
Chromatographic Methodologies for Purity Analysis and Mixture Separation
Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures, the assessment of its purity, and the quantification of its concentration in diverse sample types.
Gas Chromatography (GC) for Quantitative Analysis and Separation
Gas chromatography (GC) is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a sensitive detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), GC offers superior separation efficiency and is a powerful tool for quantitative analysis.
For purity assessment, a diluted solution of the synthesized ketone is injected into the GC system. The compound traverses a capillary column at a rate determined by its physical and chemical properties, resulting in a characteristic retention time that aids in its identification. A single, well-defined peak is indicative of high purity, whereas the presence of additional peaks signals the existence of impurities, such as unreacted starting materials or synthetic byproducts. The area under the peak is directly proportional to the compound's concentration, enabling precise quantification.
Liquid Chromatography (LC) for Complex Sample Analysis
While GC is a primary analytical tool, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is crucial for analyzing less volatile transformation products or for separating the ketone from complex matrices that are not amenable to direct GC injection.
Reversed-phase HPLC, which utilizes a non-polar stationary phase (such as C18) and a polar mobile phase (commonly a mixture of acetonitrile (B52724) and water), is a frequently employed separation mode. The highly fluorinated nature of this compound imparts significant non-polar character, leading to strong retention on a reversed-phase column. This characteristic can be leveraged to effectively separate it from more polar constituents in a sample.
The coupling of LC with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the separation capabilities of LC with the identification power of MS. This hyphenated technique is particularly advantageous in metabolic studies and environmental sample analysis, where the ketone and its degradation products may be present at trace levels alongside a multitude of other compounds.
Development and Validation of Analytical Methods Utilizing this compound as a Reference Standard
The availability of highly purified this compound is essential for its role as a reference standard in the development and validation of analytical methods. These validated methods are critical for ensuring quality control in industrial manufacturing processes and for accurately monitoring the compound's presence in various environmental and biological samples.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This comprehensive evaluation involves establishing key performance parameters, including:
Linearity: A series of standard solutions of this compound at known concentrations are analyzed to generate a calibration curve, which plots the instrumental response against concentration. A linear relationship over a defined range indicates the method's ability to provide proportional results.
Accuracy: The accuracy of the method is assessed by analyzing a sample matrix spiked with a known quantity of the reference standard. The closeness of the measured concentration to the true value, often expressed as percent recovery, determines the method's accuracy.
Precision: The precision of an analytical method is determined by performing repeated measurements on the same sample. The degree of agreement among the individual measurements, typically expressed as the relative standard deviation (RSD), reflects the method's repeatability and reproducibility.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD represents the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These limits are established through the analysis of progressively more dilute solutions of the reference standard.
Specificity: The specificity of a method is its ability to unequivocally detect and quantify this compound in the presence of other components, such as impurities, degradation products, or matrix constituents.
Through the use of this compound as a well-characterized reference standard, robust and reliable analytical methods can be developed and implemented for a wide array of scientific and industrial applications.
Interactive Data Table: Spectroscopic and Chromatographic Data
| Parameter | Technique | Typical Value/Observation | Significance |
| ¹⁹F NMR Chemical Shift (CF₃) | NMR Spectroscopy | ~ -81 ppm | Identifies the terminal trifluoromethyl group. |
| ¹⁹F NMR Chemical Shift (CF₂ adjacent to C=O) | NMR Spectroscopy | ~ -120 to -125 ppm | Confirms the position of the perfluoroalkyl chain relative to the carbonyl group. |
| ¹H NMR Chemical Shift (CH₃) | NMR Spectroscopy | ~ 2.1-2.5 ppm (singlet) | Confirms the presence of the methyl ketone functionality. |
| Key Mass Fragments (m/z) | Mass Spectrometry (EI) | 169 (C₃F₇⁺), 219 (C₄F₉⁺), 319 (C₆F₁₃⁺), 43 (CH₃CO⁺) | Provides a characteristic fragmentation pattern for structural confirmation. |
| Retention Time | Gas Chromatography | Dependent on column and conditions | A characteristic value for identification and purity assessment. |
| Elution in Reversed-Phase LC | Liquid Chromatography | Strong retention | Due to its highly non-polar, fluorinated nature. |
Computational Chemistry and Theoretical Investigations of Methyl Pentadecafluoroheptyl Ketone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl pentadecafluoroheptyl ketone, these methods can elucidate its electronic landscape and energetic profile, which are crucial for predicting its behavior in chemical reactions.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and conformational preferences of molecules. For a molecule like this compound, which possesses a flexible alkyl chain, identifying the most stable conformers is a critical first step in understanding its properties.
The conformational landscape of this compound is expected to be complex due to the rotational freedom around the C-C bonds of the heptyl chain. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to perform a systematic conformational search. The strong electronegativity and steric bulk of the fluorine atoms will significantly influence the torsional potentials of the perfluoroheptyl chain, likely favoring conformations that minimize steric repulsion between the bulky CF2 groups. The relative energies of different conformers, arising from the rotation around the C-C bonds, can be calculated to identify the global minimum energy structure and other low-energy isomers. It is anticipated that the most stable conformers will adopt a staggered arrangement along the carbon backbone to alleviate steric strain.
A hypothetical representation of the type of data obtained from such a DFT study is presented in Table 1.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~180° (anti) | 0.00 |
| 2 | ~60° (gauche) | 1.25 |
| 3 | ~-60° (gauche) | 1.25 |
| 4 | ~0° (eclipsed) | 5.50 (Transition State) |
| This table is illustrative and represents the kind of data that would be generated from DFT calculations on the conformational preferences of this compound. The values are hypothetical. |
Ab Initio Methods for Reactivity Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting the reactivity of molecules. For this compound, these methods can be used to calculate various molecular properties that govern its chemical behavior.
The high degree of fluorination in the heptyl chain is expected to have a profound impact on the reactivity of the ketone. The strong electron-withdrawing effect of the fifteen fluorine atoms will render the carbonyl carbon highly electrophilic. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to compute the electrostatic potential map, atomic charges, and frontier molecular orbitals (HOMO and LUMO). The LUMO is expected to be localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The energy of the LUMO can be correlated with the molecule's ability to accept electrons.
Furthermore, these methods can be used to calculate the bond dissociation energies. For instance, the C-C bond between the carbonyl group and the perfluoroheptyl chain might be a site of potential cleavage. Theoretical calculations can provide quantitative estimates of the energies required for such processes.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding how molecules interact with each other in a condensed phase. For this compound, MD simulations can reveal details about its liquid structure, intermolecular forces, and transport properties.
In an MD simulation, the motion of a collection of molecules is simulated over time by solving Newton's equations of motion. A force field, which is a set of empirical energy functions and parameters, is used to describe the interactions between atoms. For fluorinated compounds, specialized force fields are often required to accurately model the non-covalent interactions involving fluorine. acs.org
MD simulations of liquid this compound would likely show strong dipole-dipole interactions due to the polar carbonyl group. The highly fluorinated chains would lead to significant van der Waals interactions. While fluorine is not a strong hydrogen bond acceptor, weak C-F···H-C interactions might be observed. nih.gov The simulations could also provide information on the packing of the molecules in the liquid state and calculate properties like density, viscosity, and diffusion coefficients.
A hypothetical summary of intermolecular interaction energies from MD simulations is shown in Table 2.
| Interaction Type | Average Energy (kcal/mol) |
| Van der Waals | -5.8 |
| Electrostatic (Dipole-Dipole) | -3.2 |
| Weak C-F···H Interactions | -0.5 |
| This table is illustrative and represents the kind of data that would be generated from MD simulations on this compound. The values are hypothetical. |
Prediction of Reaction Pathways and Transition States for this compound Transformations
Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reaction pathways and characterizing the transition states that connect reactants to products. For this compound, computational methods can be used to explore its potential transformations.
One important reaction of ketones is their reduction to alcohols. The reaction pathway for the reduction of this compound by a reducing agent like sodium borohydride (B1222165) could be investigated using DFT. The calculations would involve locating the transition state for the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. The activation energy for this reaction could be calculated, providing a measure of the reaction rate. Due to the strong electron-withdrawing nature of the perfluoroheptyl group, it is expected that the activation barrier for nucleophilic addition would be lower compared to a non-fluorinated ketone.
Another possible transformation is the haloform reaction, although the absence of α-protons on the perfluoroheptyl side would prevent the typical reaction pathway. However, under forcing basic conditions, other reactions might occur. Computational studies can help to explore these alternative pathways and determine their feasibility. For any proposed reaction, the geometries of the reactants, products, and transition states can be optimized, and the corresponding energies can be calculated to construct a potential energy surface for the transformation.
Applications of Methyl Pentadecafluoroheptyl Ketone in Advanced Materials Science and Engineering
Role in the Formulation and Performance Enhancement of Fluorinated Surfactants
Methyl Pentadecafluoroheptyl Ketone serves as a crucial intermediate in the synthesis of specialized fluorinated surfactants. chemimpex.com These surfactants are noted for their superior performance compared to traditional hydrocarbon-based surfactants, particularly in their ability to function effectively at very low concentrations and in harsh chemical environments. ubc.ca The presence of the extensive C7F15 chain is fundamental to their enhanced capabilities. chemimpex.com
Surfactants derived from this compound exhibit exceptional surface activity due to the strong hydrophobicity of the pentadecafluoroheptyl tail. This molecular structure allows for a dramatic reduction in the surface tension of aqueous solutions. chemimpex.com Fluorosurfactants are significantly more efficient at lowering surface tension than their hydrocarbon counterparts. ubc.ca For instance, high-performance fluorocarbon surfactants can lower the surface tension of water to values as low as 16-17 mN/m. scirp.org
The point at which surfactant molecules begin to form aggregates (micelles) is known as the Critical Micelle Concentration (CMC). This is a key indicator of surfactant efficiency; a lower CMC value signifies that less surfactant is needed to achieve maximum surface tension reduction. nih.gov Fluorinated surfactants typically have very low CMC values. For example, some fluorocarbon surfactants show a CMC of around 0.08% in solution. scirp.org This efficiency is a significant advantage in applications where minimal concentration is desired. ubc.ca
| Property | Typical Value Range | Unit | Significance |
|---|---|---|---|
| Surface Tension at CMC | 16 - 22 | mN/m | Indicates extreme reduction of water surface tension (normally ~72 mN/m). scirp.org |
| Critical Micelle Conc. (CMC) | 0.01 - 0.1 | % by weight | Shows high efficiency at low concentrations. scirp.org |
The powerful interfacial properties of surfactants derived from this compound make them valuable in Enhanced Oil Recovery (EOR). chemimpex.com In EOR processes, these surfactants work by drastically lowering the interfacial tension between oil and water, which helps to mobilize and displace oil trapped in the porous rock of a reservoir. ubc.cautexas.edu Furthermore, they can alter the wettability of the reservoir rock, making it more water-wet and facilitating the release of oil films from the rock surface.
In industrial and specialty surface cleaning, these fluorosurfactants provide highly effective wetting, spreading, and penetration into contaminants. Their stability in aggressive chemical media and at high temperatures allows for their use in cleaning formulations designed for demanding industrial environments where conventional surfactants would degrade. ubc.ca
Integration into High-Performance Coatings and Sealants
This compound is utilized in the formulation of high-performance coatings and sealants designed to protect surfaces from environmental damage. chemimpex.com The incorporation of its highly fluorinated structure into a coating matrix imparts a unique combination of hydrophobicity, oleophobicity, and durability.
The primary mechanism behind the performance of these coatings is the extremely low surface free energy provided by the pentadecafluoroheptyl groups. When a liquid comes into contact with such a surface, it beads up at a high contact angle and easily rolls off, preventing the surface from getting wet. This phenomenon is known as superhydrophobicity (for water) and oleophobicity (for oils and other low-surface-tension liquids). chemimpex.com
Coatings modified with this compound can be engineered to create surfaces with high contact angles for both water and oils. This "easy-clean" or "anti-graffiti" property is highly sought after for protecting surfaces from water, dirt, oil, and other contaminants.
Table 2: Typical Contact Angles for Modified Surfaces Note: This table shows representative contact angle values for surfaces treated with highly fluorinated compounds to achieve superhydrophobicity and oleophobicity.
| Probing Liquid | Typical Contact Angle (°) | Surface Property |
|---|---|---|
| Water | > 150 | Superhydrophobic |
| Oil (e.g., Hexadecane) | > 90 | Oleophobic |
The robustness of surfaces modified with this compound stems from the inherent strength of the carbon-fluorine (C-F) bond. This bond is one of the strongest single bonds in organic chemistry, which translates to exceptional stability. chemimpex.com
Coatings and sealants containing these fluorinated moieties exhibit superior resistance to a wide range of environmental stressors:
Chemical Resistance: They are inert to most chemicals, acids, and solvents, preventing corrosion and degradation of the underlying substrate. chemimpex.com
Thermal Stability: The high stability of the C-F bonds allows the material to withstand high operating temperatures without breaking down. chemimpex.com
UV Resistance: Unlike many organic compounds that are degraded by ultraviolet radiation from sunlight, fluorinated compounds are highly resistant, which prevents the coating from yellowing, cracking, or losing its repellent properties over time.
This combination of properties ensures a long service life for the treated surfaces, even in harsh outdoor or industrial conditions. chemimpex.com
Utilization in Polymer Chemistry and Advanced Membrane Technologies
While direct polymerization of this compound is not its primary application, its role as a powerful surface modifier is critical in polymer science and advanced membrane technologies. The ability of this compound and its derivatives to alter surface properties is key to enhancing the performance of various polymer-based systems. chemimpex.com
In the field of advanced membrane technologies, surface properties are paramount to performance, especially in preventing fouling. youtube.commdpi.com Membrane fouling, the clogging of pores by contaminants, is a major issue that reduces efficiency and lifespan. mdpi.com By applying a coating containing fluorinated molecules like this compound, a standard polymer membrane can be transformed. The resulting low-energy, hydrophobic, and oleophobic surface can passively resist the adhesion of organic foulants and biofilms. This modification can extend the operational lifetime of membranes used in water treatment and other separation processes, reducing the need for frequent and harsh chemical cleaning. youtube.com
Table of Mentioned Compounds
| Compound Name | CAS Number | Other Names |
|---|---|---|
| This compound | 754-85-8 | Methyl Perfluoroheptyl Ketone; 1H,1H,1H-Pentadecafluoro-2-nonanone; 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone |
Synthesis of this compound-Containing Polymers
The incorporation of this compound into polymer structures can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. While the direct polymerization of this specific ketone is not widely documented, the ketone moiety allows for its integration into polymer backbones or as a pendant group through various chemical reactions. For instance, ketones can undergo reactions such as aldol (B89426) condensation or serve as a point for grafting other polymer chains.
The synthesis of polymers containing ketone functionalities is a subject of ongoing research. For example, novel vinyl ketone monomers with mesogenic substituents have been synthesized and subsequently polymerized. These poly(vinyl ketones) have been shown to exhibit liquid crystalline behavior and can be synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This demonstrates the potential for creating well-defined polymer architectures that could incorporate fluorinated ketones like this compound to create materials with unique optical and physical properties.
Fabrication and Characterization of Anion Exchange Membranes (AEMs) for Fuel Cells
Anion exchange membranes (AEMs) are critical components in alkaline fuel cells, facilitating the transport of hydroxide (B78521) ions while preventing fuel crossover. The performance of AEMs is highly dependent on the properties of the constituent polymer, including its ionic conductivity, mechanical strength, and chemical stability in alkaline environments. mdpi.comnih.gov
The incorporation of fluorine-containing moieties into the polymer structure of AEMs is a known strategy to enhance their properties. nih.govmdpi.com Highly fluorinated backbones can improve the hydrophobicity and chemical stability of the membrane. nih.gov While direct studies detailing the use of this compound in AEM fabrication are limited, its fluorinated nature makes it a candidate for modifying polymer matrices used in AEMs. For instance, polymers like poly(ether ether ketone) (PEEK) are often functionalized to create AEMs. msrjournal.comresearchgate.net The ketone group in such polymers could potentially be a site for modification or the introduction of fluorinated side chains using compounds like this compound to enhance membrane performance.
Research on fluorinated AEMs has shown that they can exhibit high ionic conductivity and stability. For example, novel fluorinated AEMs based on poly(pentafluorophenyl-carbazole) have demonstrated high ionic conductivity (123 mS cm⁻¹ at 80 °C) and excellent stability in alkaline solutions. nih.gov
Table 1: Properties of Exemplary Anion Exchange Membranes
| Membrane Material | Ion Exchange Capacity (IEC) (mmol/g) | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| Poly(pentafluorophenyl-carbazole) based AEM | Not Specified | 123 | 80 | nih.gov |
| Imidazolium-functionalized PEEKK | 1.14 - 1.65 | 31 | 60 | researchgate.net |
| Poly(aryl piperidinium) based AEM | Not Specified | >99% retention after 1080h | Not Specified |
Influence of this compound Incorporation on Mechanical Integrity and Ionic Conductivity of Polymeric Systems
The incorporation of additives or functional groups into polymer systems can significantly impact their mechanical and conductive properties. Ketone groups within a polymer can act as cross-linking sites, which can enhance the mechanical strength of the material. For instance, the addition of bifunctional ketones to resin composites has been shown to increase diametral tensile strength, flexural strength, and modulus of elasticity. researchgate.net
The highly fluorinated nature of this compound would also be expected to influence the properties of a polymer system. The introduction of bulky, fluorinated side chains can affect polymer chain packing and, consequently, the material's mechanical properties.
Table 2: Effect of Ketone Addition on Mechanical Properties of a Resin Composite
| Mechanical Property | Increase (%) |
| Diametral Tensile Strength | 11 |
| Flexural Strength | 29 |
| Modulus of Elasticity | 19 |
| Modulus of Resilience | 50 |
| *Data from a study on the influence of a bifunctional ketone (diacetyl) on a dental resin composite. researchgate.net |
Contribution to High-Performance Lubricants and Functional Fluids
This compound is recognized for its application in high-performance lubricants and functional fluids. chemimpex.com Its highly fluorinated structure imparts exceptional thermal stability and chemical resistance, which are critical properties for lubricants operating under extreme conditions. chemimpex.comgoogle.com
Fluorinated ketones are used as solvents for depositing perfluoropolyether lubricants, particularly for magnetic media applications. google.com These solvents can dissolve a wide range of perfluoropolyether compounds while having low solubility for contaminants like water and hydrocarbons, leading to a more uniform and cleaner lubricant film. google.com The use of fluorinated additives in lubricants, such as polytetrafluoroethylene (PTFE), is a well-established strategy to reduce friction and wear. researchgate.net While not a polymer, the low surface energy and high stability of this compound suggest it could function as an effective additive in lubricant formulations, contributing to the formation of a durable, low-friction surface film. The automotive industry, for example, utilizes per- and polyfluoroalkyl substances (PFAS) in lubricants for their anti-wear, anti-corrosion, and anti-foaming properties. mdpi.com
Role in Synthesis of Perfluoro(poly)ether Group-Containing Compounds for Specialty Applications
Precursor for Silane (B1218182) Compounds in Surface Treatment
While direct evidence for the use of this compound as a precursor for silane compounds is not prevalent in the reviewed literature, the chemical reactivity of the ketone group allows for such transformations in principle. Ketones can be reduced to secondary alcohols, which can then be reacted with silanes. Alternatively, certain enzymatic processes have been shown to catalyze the reduction of ketones with silanes. nih.gov The resulting fluorinated silane could then be used as a surface treatment agent to create highly hydrophobic and oleophobic surfaces due to the perfluoroalkyl chain.
Synthesis of Carboxylic Acid Derivatives for Advanced Materials
Methyl ketones can be converted to carboxylic acid derivatives through various synthetic methodologies. youtube.comyoutube.com One common method is the haloform reaction, which would convert this compound into a perfluorinated carboxylic acid. Perfluoroalkyl carboxylic acids (PFCAs) are a class of compounds with significant industrial applications. wikipedia.org For example, longer-chain PFCAs are used as fluorosurfactants and emulsifiers in the production of fluoropolymers like PTFE. wikipedia.org
The synthesis of trifluoromethyl ketones from carboxylic acids is also a significant area of research, highlighting the interchangeability of these functional groups in synthetic strategies. nih.govorganic-chemistry.org Therefore, this compound represents a potential starting material for the synthesis of valuable perfluorinated carboxylic acids and their derivatives, which are key components in the formulation of advanced materials with tailored surface properties and chemical resistance.
Environmental Behavior, Fate, and Remediation Strategies for Methyl Pentadecafluoroheptyl Ketone
Environmental Persistence and Transport Mechanisms in Aquatic and Terrestrial Systems
The strong carbon-fluorine bonds in methyl pentadecafluoroheptyl ketone contribute to its high persistence in the environment, making it resistant to natural degradation processes. numberanalytics.com This persistence can lead to its long-term presence and accumulation in various environmental compartments, including soil, water, and air. numberanalytics.com
Transport in the Environment:
Once released into the environment, this compound can be transported over long distances. epa.gov Its movement is influenced by factors such as its chemical properties, as well as the characteristics of the surrounding environment. epa.gov In aquatic systems, it can be transported by water currents, while in terrestrial systems, it can move through soil and potentially contaminate groundwater. numberanalytics.com The specific transport mechanisms and pathways are areas of ongoing research to better predict its environmental distribution. epa.govnih.govresearchgate.net
Biotransformation and Biodegradation Pathways
The biotransformation and biodegradation of PFAS like this compound are of significant interest due to their potential for natural attenuation. nih.gov However, the same chemical stability that makes these compounds persistent also makes them highly resistant to microbial degradation. nih.govresearchgate.net
Microbial Degradation Studies and Identification of Metabolites
Research into the microbial degradation of fluorinated ketones is an emerging field. Studies on similar compounds, such as methyl ethyl ketone, have shown that some microorganisms, like Pseudomonas species, can degrade them. nih.govresearchgate.net For instance, Pseudomonas sp. KT-3 has been shown to degrade various ketone solvents. nih.gov Similarly, Penicillium canescens can metabolize phenoxybutyric acid to produce a methyl ketone. nih.gov
The degradation of methyl ketones by some bacteria, such as Pseudomonas multivorans and Pseudomonas aeruginosa, can proceed through subterminal oxidation, leading to the formation of intermediates like undecyl acetate (B1210297). nih.gov However, the highly fluorinated nature of this compound presents a significant challenge for microbial enzymes. researchgate.net While some studies have investigated the biotransformation of other PFAS, identifying specific microbial strains and metabolic pathways capable of degrading this particular compound requires further investigation. acs.orgmdpi.com The identification of metabolites is crucial for understanding the degradation pathways and the potential formation of other persistent and toxic compounds. researchgate.net
Enzymatic Biotransformations Relevant to Per- and Polyfluoroalkyl Substances (PFAS)
Enzymatic biotransformation is a key area of research for PFAS remediation. nih.govnih.gov The primary mechanism for the biodegradation of fluorinated compounds involves enzymes secreted by microbes. researchgate.net These enzymes can facilitate defluorination, a critical step in breaking down PFAS. researchgate.netnih.gov However, the dense shield of fluorine atoms around the carbon backbone of compounds like this compound hinders enzymatic attack. researchgate.net
Research is ongoing to identify and engineer enzymes, such as monooxygenases and reductases, that can effectively cleave the strong C-F bonds. researchgate.netnih.gov While some success has been observed with simpler fluorinated compounds, the application of enzymatic degradation to highly fluorinated ketones remains a significant challenge. acs.orgnih.gov
Abiotic Transformation Processes (e.g., hydrolysis, photolysis) in Environmental Matrices
Abiotic transformation processes, including hydrolysis and photolysis, can contribute to the degradation of chemical compounds in the environment. numberanalytics.comresearchgate.net
Hydrolysis: The reaction with water can lead to the breakdown of some compounds. numberanalytics.com For certain PFAS like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), hydrolysis half-lives are extremely long, indicating high stability in water. acs.org The potential for hydrolysis of this compound is expected to be similarly limited due to the stability of the C-F bonds.
Photolysis: Degradation by light, or photolysis, is another potential abiotic pathway. numberanalytics.com Studies on other perfluorinated ketones have shown that photolysis can be a dominant loss pathway in the atmosphere. acs.orgnih.gov For example, the atmospheric lifetimes of perfluoro-2-methyl-3-pentanone and perfluoro-3-methyl-2-butanone were estimated to be on the order of days. acs.orgnih.gov The photolytic degradation of this compound in the environment is an area that warrants further investigation to determine its significance as a transformation pathway. Research on fluorinated pharmaceuticals has also highlighted the potential for photolysis to generate various fluorinated products. acs.org
Advanced Analytical Techniques for Environmental Monitoring and Detection in Complex Matrices
The accurate detection and quantification of this compound in complex environmental matrices such as water, soil, and air are essential for monitoring its presence and understanding its fate. norden.orgmdpi.comnih.govnih.gov Various advanced analytical techniques are employed for this purpose.
| Analytical Technique | Description | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates chemical mixtures and identifies the components at a molecular level. norden.org | Commonly used for the analysis of volatile and semi-volatile organic compounds, including some PFAS. norden.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A powerful technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis capabilities of tandem mass spectrometry. mdpi.com | Considered the primary analytical procedure for monitoring a wide range of PFAS in environmental samples due to its sensitivity and ability to detect compounds at very low concentrations. mdpi.com |
| Stir Bar Sorptive Extraction (SBSE) coupled with Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) | A "green chemistry" based extraction method that is simple, low-cost, and sensitive for the determination of certain PFAS in water. utep.edu | Has been successfully applied to the analysis of fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylic acids (PFCAs) in various water matrices. utep.edu |
The development of standardized analytical methods for all PFAS, including this compound, is still an ongoing process. mdpi.com Challenges remain in the extraction and analysis of these compounds from complex matrices, and there is a need for more robust and universally applicable methods. researchgate.netmdpi.com
Remediation Technologies for Fluorinated Carbon Compounds, including this compound
Given the persistence of PFAS like this compound, various remediation technologies are being explored to remove them from the environment. These technologies can be broadly categorized as physicochemical and biological methods.
| Remediation Technology | Description |
| Adsorption | This method uses materials like activated carbon or ion-exchange resins to bind and remove PFAS from water. |
| Advanced Oxidation Processes (AOPs) | These processes generate highly reactive radicals to break down PFAS. |
| Electrochemical Oxidation | This technique uses an electric current to degrade PFAS. |
| Bioremediation | This approach utilizes microorganisms or their enzymes to break down PFAS. nih.gov While promising as a sustainable and cost-effective solution, it faces challenges due to the recalcitrant nature of these compounds. nih.govresearchgate.net |
The development of effective and economically viable remediation technologies for the complete destruction of fluorinated compounds remains a significant area of research. nih.gov
Adsorption-Based Removal Mechanisms from Contaminated Waters
The removal of fluorinated organic compounds from water is a significant challenge due to their persistence and mobility. Adsorption onto solid-phase materials is a widely applied and effective treatment technology. While specific studies on the adsorption of this compound are not extensively available in peer-reviewed literature, the mechanisms can be understood by examining the behavior of similar long-chain fluorinated compounds and ketones on common adsorbents like activated carbon.
The primary mechanism for the adsorption of non-polar or weakly polar organic molecules like ketones from aqueous solutions onto activated carbon is physical adsorption. This process is driven by weak intermolecular forces, known as van der Waals forces, between the adsorbate (the ketone) and the surface of the adsorbent. The high surface area and porous structure of activated carbon provide ample sites for these interactions to occur.
For fluorinated compounds, a key interaction is the hydrophobic (and in this case, fluorophilic) effect. The perfluoroalkyl chain of this compound is both hydrophobic and fluorophilic, meaning it has a strong tendency to be expelled from water and to associate with non-polar surfaces, particularly other fluorinated materials. When activated carbon is used, the large, non-polar surface area allows for the effective removal of the fluorinated ketone from the water phase as the compound preferentially adsorbs to the carbon surface to minimize its contact with water.
The efficiency of adsorption is influenced by several factors, including the properties of the adsorbent (surface area, pore size distribution), the chemistry of the water (pH, presence of other organic matter), and the specific characteristics of the compound being removed (chain length, functional group). For long-chain fluorinated compounds, longer chains generally lead to stronger adsorption due to increased hydrophobic/fluorophilic interactions. The ketone functional group, being polar, may have some interaction with polar sites on the adsorbent surface, but the long perfluoroheptyl chain is expected to dominate the adsorption behavior.
| Adsorbent Material | Target Compound | Adsorption Capacity (mg/g) | Reference Compound for |
| Granular Activated Carbon (GAC) | Perfluorooctanoic Acid (PFOA) | 200 - 500 | Long-chain perfluorinated acid |
| Powdered Activated Carbon (PAC) | Perfluorooctane Sulfonate (PFOS) | > 400 | Long-chain perfluorinated sulfonate |
| Biochar | Various long-chain PFAS | 50 - 300 | General long-chain PFAS |
This table presents a range of reported adsorption capacities for well-studied long-chain PFAS to illustrate the typical performance of carbon-based adsorbents. The actual adsorption capacity for this compound may vary.
Novel Capture and Separation Methods using Polymeric Sorbents (e.g., Block Copolymers)
Recent research has focused on developing more selective and efficient materials for the capture of fluorinated compounds. Among these, polymeric sorbents, particularly block copolymers, have shown significant promise for the removal of a range of fluorinated substances, including this compound. google.com
Block copolymers are macromolecules composed of two or more different polymer chains (blocks) linked together. For the application of capturing fluorinated compounds from water, these polymers are intelligently designed to have distinct blocks with different affinities. A common design involves a hydrophilic block and a fluorophilic (or lipophilic) block. google.com When placed in water, these block copolymers can self-assemble into structures, such as micelles, with a hydrophilic outer shell that interacts favorably with water and a fluorophilic inner core. google.com
The mechanism of capture for this compound by these block copolymers is based on selective partitioning. The fluorinated ketone, being highly fluorophilic, will preferentially move from the aqueous phase into the fluorophilic core of the block copolymer structure to minimize its energy. google.com This process is highly efficient due to the strong fluorophilic interactions between the perfluoroheptyl chain of the ketone and the fluorinated block of the copolymer. This targeted binding allows for a high degree of selectivity and a high capacity for capturing fluorinated compounds even at low concentrations in water. google.com
Once the this compound is sequestered within the polymeric sorbent, the entire complex can be removed from the water through methods like filtration or centrifugation, especially if the block copolymers are attached to a solid support. google.com This technology offers advantages over traditional adsorbents like activated carbon, including potentially higher selectivity, faster kinetics, and the possibility of regenerating and reusing the polymeric sorbent.
Research has indicated that block copolymers can exhibit a high adsorption capacity for fluorinated carbon compounds. While specific experimental data for the adsorption of this compound is limited, the general performance of these materials provides a strong indication of their potential. google.com
| Polymeric Sorbent Type | Target Compound Class | Reported Adsorption Capacity (mg/g) | Mechanism of Action |
| Fluorinated Block Copolymers | General Fluorinated Carbon Compounds | 500 - 1000+ | Selective partitioning into fluorophilic core |
This table is based on data for a class of fluorinated compounds as described in patent literature and indicates the potential capacity of these novel sorbents. google.com The specific performance for this compound would require dedicated experimental validation.
Biomolecular Interactions and Mechanistic Studies
Investigation of Potential Biological Activities
Direct studies investigating the specific biological activities of Methyl Pentadecafluoroheptyl Ketone are not extensively available in peer-reviewed literature. Its primary significance in toxicological studies is as an intermediate metabolite in the biotransformation of 8:2 FTOH and other fluorotelomer-based substances. nih.govcanada.canih.gov
General principles of fluorinated compounds suggest that the introduction of fluorine atoms can modulate biological activity. nih.gov However, specific assays to determine the direct effects of this compound on cellular processes, receptor binding, or enzymatic activity are not well-documented. Research has noted that the metabolites of fluorotelomer alcohols can sometimes be more toxic than the parent compound. d-nb.infoquotidianosanita.it
Mechanisms of Interaction with Biological Molecules and Cellular Components
The mechanisms of interaction for this compound are largely inferred from its role as a metabolite in the degradation pathways of larger fluorotelomer compounds.
The formation of the 7:2 Ketone is a key step in the biotransformation of 8:2 FTOH. This process is initiated by the oxidation of 8:2 FTOH to the corresponding aldehyde and then to 8:2 fluorotelomer carboxylic acid (8:2 FTCA). Subsequent β-oxidation leads to the formation of a 7:3 β-keto acid. This keto acid can then undergo α-deboxylation to yield the 7:2 Ketone (this compound). nih.govcanada.cad-nb.info This ketone is then subject to reduction to form 1-perfluoroheptyl ethanol, also known as 7:2 secondary fluorotelomer alcohol (7:2 sFTOH). nih.govresearchgate.net
The interaction with enzymes is central to this metabolic pathway. While the specific enzymes responsible for each step in the formation of the 7:2 Ketone have not been fully elucidated in all organisms, these transformations are known to occur in liver microsomes. researchgate.netoup.com
As a member of the PFAS class of compounds, it is plausible that this compound can interact with proteins in a non-covalent manner. PFAS are known to bind to serum proteins, such as albumin, which can influence their distribution and transport within biological systems. escholarship.org However, specific protein binding studies for this compound have not been reported.
A proposed biotransformation pathway for 8:2 FTOH leading to the formation of this compound is detailed in the table below.
| Step | Precursor | Transformation | Product | Cellular Location (Inferred) |
| 1 | 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Oxidation | 8:2 Fluorotelomer Aldehyde | Liver Microsomes |
| 2 | 8:2 Fluorotelomer Aldehyde | Oxidation | 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) | Liver Microsomes |
| 3 | 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) | β-oxidation | 7:3 β-keto acid | Mitochondria / Peroxisomes |
| 4 | 7:3 β-keto acid | α-decarboxylation | This compound (7:2 Ketone) | Mitochondria / Peroxisomes |
| 5 | This compound (7:2 Ketone) | Reduction | 7:2 secondary Fluorotelomer Alcohol (7:2 sFTOH) | Cytosol / Microsomes |
Bioavailability and Distribution in Biological Systems (Focus on mechanisms, not dosage)
There is a lack of specific data on the bioavailability and tissue distribution of this compound following direct exposure. The available information is in the context of its formation from precursor compounds.
As a metabolite, its presence in various tissues is dependent on the distribution of the parent compound (e.g., 8:2 FTOH) and the location of the metabolic enzymes responsible for its formation. PFAS, in general, are known to accumulate in protein-rich tissues such as the liver, kidneys, and blood. escholarship.org This distribution is influenced by the binding of PFAS to proteins and their interaction with organic anion transporters. nih.gov
The physicochemical properties of this compound, being a fluorinated ketone, will govern its ability to cross cell membranes and distribute into different tissues. The high electronegativity of the fluorine atoms can increase the lipophilicity of the molecule, which may facilitate its passage through lipid bilayers. nih.gov However, without specific studies, the exact mechanisms and extent of its bioavailability and distribution remain speculative.
Future Research Directions and Emerging Opportunities
Development of Sustainable Synthetic Routes for Methyl Pentadecafluoroheptyl Ketone
The future synthesis of this compound will likely be driven by the principles of green chemistry, emphasizing efficiency, safety, and minimal environmental impact. Current methods for creating fluorinated ketones often rely on reagents and conditions that present environmental or safety challenges. organic-chemistry.org Future research is anticipated to focus on cleaner, more sustainable synthetic pathways.
Promising research avenues include:
Electrochemical Synthesis: An emerging sustainable method involves the electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates. acs.org This process can be conducted in an undivided cell under constant current, potentially eliminating the need for unrecoverable chemical oxidants. acs.org Adapting this electrosynthesis for long-chain compounds like this compound could offer a more environmentally benign production route.
Catalytic and Metal-Free Approaches: Research into metal-free catalytic systems presents a significant opportunity. organic-chemistry.org For instance, the oxyfluorination of olefins to produce α-fluoroketones without metal catalysts is a promising green alternative. organic-chemistry.org Developing catalytic systems that can efficiently introduce the pentadecafluoroheptyl group would be a major advancement. Additionally, strategies involving carbene-initiated rearrangement cascades could provide highly selective and efficient routes for C-F bond functionalization, moving away from less specific, stepwise methods. nih.gov
Advanced Fluorinating Reagents: While reagents like Selectfluor® are effective for electrophilic fluorination, future work will likely focus on improving their efficiency and recyclability. scispace.comsapub.org Research into the mechanisms of fluorination, including the role of enol species, will be crucial for optimizing reaction conditions and minimizing by-products. sapub.org The development of solid-supported reagents or flow chemistry systems could further enhance the sustainability of these processes.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges for this compound |
|---|---|---|
| Electrochemical Synthesis | Avoids harsh chemical oxidants; potential for high selectivity. acs.org | Adapting the method for long-chain fluoroalkyl groups; optimizing electrolyte and cell design. |
| Metal-Free Catalysis | Reduces heavy metal waste; often uses milder conditions. organic-chemistry.org | Designing a catalyst with high turnover and selectivity for the specific structure; scalability. |
| Carbene-initiated Rearrangement | High efficiency and selectivity through intramolecular cascade. nih.gov | Synthesis of the specific N-triftosylhydrazone precursor; controlling complex rearrangement pathways. |
| Improved Electrophilic Fluorination | Utilizes known reactivity of reagents like Selectfluor®. scispace.comolemiss.edu | Enhancing reagent recyclability; improving reaction yields and minimizing by-products for long-chain ketones. |
Exploration of Novel Applications in Functional Materials and Advanced Chemical Systems
The unique properties conferred by the extensive fluorination in this compound—such as high thermal stability, chemical inertness, and low surface energy—make it a prime candidate for next-generation materials. numberanalytics.comnih.gov While already used in specialty lubricants and surfactants, its potential is far from fully realized. chemimpex.comchemimpex.com
Emerging opportunities include:
Advanced Coatings and Surfaces: Beyond basic water and oil repellency, research could explore its use in creating superhydrophobic and superoleophilic surfaces. nih.govchemimpex.com Such materials are in demand for anti-fogging, self-cleaning, and anti-icing applications. Incorporation into polymers could also lead to advanced sealants and gaskets for extreme chemical and thermal environments. numberanalytics.comchemimpex.com
Fluorinated Polymers and Smart Materials: As a building block or additive, this compound could be integrated into fluoropolymers to create "smart materials." researchgate.net Research into electroactive fluorinated polymers has shown applications in sensors, actuators, and even artificial muscles. nih.gov The specific properties of the pentadecafluoroheptyl group could be leveraged to fine-tune the piezoelectric, pyroelectric, or ferroelectric responses of these polymers. nih.gov
Energy Storage and Electronics: Fluorinated materials are being investigated for their role in enhancing the performance of lithium-ion batteries and fuel cells. numberanalytics.comresearchgate.net The high electronegativity and stability of the C-F bond can be advantageous in electrolytes or membranes. researchgate.net Research could assess the potential of this compound as a component in proton-exchange membranes or as a dielectric material in advanced electronics.
Functional Fluids: The compound's properties suggest applications as a heat transfer fluid or as a component in fire extinguishing compositions, an area where other fluorinated ketones have proven effective. google.com Its high boiling point and non-flammable nature are key characteristics for such applications. google.com
Comprehensive Assessment of Environmental Impact and Innovative Mitigation Strategies
The increasing scrutiny of per- and polyfluoroalkyl substances (PFAS) necessitates a thorough evaluation of the environmental profile of this compound. researchgate.net As a member of this broad class of "forever chemicals," understanding its persistence, bioaccumulation potential, and ultimate environmental fate is a critical research priority. researchgate.netthechemicalengineer.com
Future research must address:
Environmental Fate and Transport: Studies are needed to characterize how this compound moves through soil, water, and air. integral-corp.com Given that many PFAS are highly mobile in water, understanding its potential to enter groundwater is crucial. dcceew.gov.au
Biodegradation and Transformation: A key research goal is to determine if and how this compound degrades in the environment. While the C-F bond is notoriously stable, some microorganisms have been shown to metabolize related compounds. nih.gov Investigating potential biotic or abiotic degradation pathways is essential for assessing its long-term impact.
Development of Mitigation Technologies: In parallel with impact assessment, innovative strategies for its removal from the environment are needed. Current technologies for PFAS remediation, such as adsorption using granular activated carbon (GAC) and separation via reverse osmosis (RO), should be evaluated for their effectiveness against this specific ketone. waterrf.org Research into more destructive technologies that can break the C-F bond will be a vital long-term goal.
Designing for Degradability: A forward-thinking approach involves redesigning the molecule itself to be less persistent without sacrificing performance. This "benign-by-design" concept is a cornerstone of future sustainable chemistry and represents a significant challenge and opportunity for the next generation of fluorinated materials.
Interdisciplinary Research Integrating this compound into Biomedical and Agrochemical Innovations
The unique physicochemical properties of fluorinated molecules offer intriguing possibilities in the life sciences. scispace.com Interdisciplinary research could unlock novel applications for this compound in medicine and agriculture.
Biomedical Applications: Peptidyl fluoromethyl ketones are known to be potent and selective inhibitors of serine and cysteine proteases, which are implicated in diseases ranging from viral infections to cancer. nih.govnih.gov Research could explore using this compound as a warhead or a structural motif in the design of new therapeutic enzyme inhibitors. nih.gov Its highly fluorinated chain could enhance membrane permeability or be used for targeted drug delivery. Furthermore, fluorinated compounds, including dendrimer amphiphiles, are used as probes for ¹⁹F magnetic resonance imaging (MRI), suggesting a potential diagnostic application. researchgate.net
Agrochemical Innovations: The search for effective and safer pesticides is a constant driver of chemical research. Certain aliphatic methyl ketones are naturally produced by plants as a defense against insects and have been developed as fumigants and biopesticides. researchgate.net Investigating the insecticidal or fungicidal properties of this compound could lead to a new class of crop protection agents. persistencemarketresearch.com Its stability might offer prolonged effectiveness, although this must be balanced against environmental persistence.
Q & A
Q. What are the recommended safety protocols for handling Methyl Pentadecafluoroheptyl Ketone in laboratory settings?
MPFK is classified as a highly flammable liquid (GHS Category 2) requiring strict precautions. Researchers should:
- Use inert atmospheres (e.g., nitrogen or argon) during experiments to minimize ignition risks .
- Store in flame-proof cabinets away from heat sources, sparks, or open flames .
- Employ fume hoods and personal protective equipment (PPE), including flame-retardant lab coats and chemical-resistant gloves.
Q. How is this compound structurally characterized, and what analytical techniques are essential for verification?
MPFK’s structure (C9H3F15O) includes a perfluorinated heptyl chain and a methyl ketone group. Key techniques for characterization:
Q. What are the known physicochemical properties of MPFK, and how do they influence experimental design?
While specific data (e.g., melting point) are unavailable, its high fluorine content suggests:
- Low polarity, requiring non-polar solvents (e.g., perfluorinated solvents) for solubility studies.
- Thermal stability up to decomposition temperatures, necessitating controlled heating in reactions.
Advanced Research Questions
Q. How can researchers investigate the environmental transformation pathways of MPFK, particularly under reductive conditions?
MPFK undergoes reduction to form fluorinated alcohols (e.g., 7:2 fluorotelomer alcohol) in anaerobic environments. Methodological approaches include:
- Laboratory Simulations : Use reducing agents (e.g., zero-valent iron) in batch reactors to monitor degradation via LC-HRMS .
- Isotopic Tracers : -labeled MPFK to track ketone-to-alcohol conversion pathways .
- Computational Modeling : EPA’s PFAS Environmental Reaction Library to predict intermediate metabolites .
Q. How should researchers address data gaps in MPFK’s toxicological profile, particularly regarding carcinogenicity and organ-specific toxicity?
Existing data on MPFK’s health hazards are limited. To resolve gaps:
- In Vitro Assays : Use hepatic (HepG2) and renal (HEK293) cell lines to assess cytotoxicity and genotoxicity .
- QSAR Modeling : Predict carcinogenicity using structural analogs (e.g., perfluorooctanoic acid) and databases like IARC Monographs .
- Long-Term Exposure Studies : Rodent models with controlled MPFK inhalation or dermal exposure to evaluate chronic effects.
Q. What experimental strategies can resolve contradictions in MPFK’s stability data under varying storage conditions?
Conflicting reports on storage stability require:
- Accelerated Aging Studies : Expose MPFK to elevated temperatures (40–60°C) and monitor decomposition via GC-MS.
- Light Sensitivity Tests : UV/visible light exposure to assess photolytic degradation products.
- Comparative Analysis : Cross-reference with structurally similar perfluorinated ketones (e.g., methyl heptafluoropropyl ketone) .
Q. How can advanced analytical methods clarify discrepancies in MPFK’s environmental persistence and bioaccumulation potential?
Disputed ecological data (e.g., bioaccumulation factors) necessitate:
- High-Resolution Mass Spectrometry (HRMS) : Detect trace metabolites in environmental samples (soil/water).
- Biodistribution Studies : Radiolabeled -MPFK in aquatic organisms (e.g., zebrafish) to quantify tissue uptake .
- Field Sampling : Correlation of lab data with real-world samples from PFAS-contaminated sites.
Methodological Tables
Table 1. Key Analytical Techniques for MPFK Research
| Technique | Application | Reference |
|---|---|---|
| NMR | Fluorine distribution analysis | |
| GC-MS | Purity and degradation product analysis | |
| LC-HRMS | Environmental metabolite identification |
Table 2. Priority Research Areas and Recommended Approaches
| Research Gap | Methodological Strategy |
|---|---|
| Toxicity data | In vitro assays + QSAR modeling |
| Environmental fate | Reductive degradation simulations |
| Storage stability | Accelerated aging + photolysis studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
